N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide, also known as MIB-1, is a chemical compound that has gained significant attention in scientific research due to its potential use as a cancer treatment. MIB-1 is a small molecule inhibitor of the protein kinase Aurora A, which is involved in cell division and has been implicated in the development of cancer.
Applications De Recherche Scientifique
Heparanase Inhibition for Cancer Therapy
Research has identified a novel class of benzamide derivatives, closely related to the query compound, as potent inhibitors of heparanase. These inhibitors, including compounds with structural similarities to the query chemical, have shown good heparanase inhibitory activity and oral exposure in mice, indicating their potential in cancer therapy, particularly in tumor growth, metastasis, and angiogenesis control (Xu et al., 2006).
Antimicrobial Applications
A study focused on benzimidazole derivatives, which share a core structural motif with the query compound, tested their anti-inflammatory activity. The research highlighted the synthetic pathways and the biological efficacy of these compounds, indicating their potential as antimicrobial agents (Bhor & Sable, 2022).
Antiviral Drug Discovery
In the domain of antiviral research, compounds with imidazo[1,2-b]pyridazine structures have been explored for their potential in antiviral drug development. This highlights the broader utility of the chemical scaffold in targeting viral diseases through novel antiviral agents (De Clercq, 2009).
Antimicrobial and Anticancer Research
Compounds structurally related to the query chemical have been synthesized and evaluated for their antimicrobial and anticancer properties. This research underscores the versatility of the imidazo[1,2-b]pyridazine scaffold in the development of new therapeutic agents with dual biological activities (Shamroukh et al., 2013).
Melatonin Receptor Ligands
Imidazo[1,2-a]pyridines, sharing a similar heterocyclic core with the query compound, have been designed and synthesized as melatonin receptor ligands. This research opens avenues for the development of novel therapeutics targeting sleep disorders and circadian rhythm disruptions (El Kazzouli et al., 2011).
BCR-ABL Kinase Inhibition for Cancer Treatment
A study on benzamide derivatives, including imidazo[1,2-b]pyridazine-based compounds, focused on their role as BCR-ABL tyrosine kinase inhibitors. Such inhibitors are crucial in the treatment of certain types of leukemia, demonstrating the compound's potential in targeted cancer therapy (Hu et al., 2016).
Propriétés
IUPAC Name |
N-[4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2/c1-26-19-12-11-18-22-17(13-24(18)23-19)14-7-9-16(10-8-14)21-20(25)15-5-3-2-4-6-15/h2-13H,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTZQBILMGDZDOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C=C(N=C2C=C1)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.